3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
3-(fluoromethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXLVBXVFEBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CF)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-39-5 | |
| Record name | 3-Pyrrolidinol, 3-(fluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine with a fluoromethylating agent under controlled conditions to introduce the fluoromethyl group. The resulting intermediate is then subjected to hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with similar structures to 3-(fluoromethyl)pyrrolidin-3-ol exhibit antidepressant properties. The incorporation of the fluoromethyl group can enhance the binding affinity to neurotransmitter receptors, potentially increasing efficacy in treating mood disorders .
Anticancer Properties
Studies have explored the use of pyrrolidine derivatives in cancer therapy. The unique electronic properties imparted by the fluoromethyl group may improve interactions with targets involved in cancer cell proliferation and survival .
Agrochemical Applications
The compound's structural features make it suitable for developing agrochemicals, particularly as herbicides or fungicides. The trifluoromethyl group can enhance biological activity against pests while reducing environmental impact due to its selective action .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolidine Derivatives
(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride
- CAS : 1523530-25-7
- Molecular Formula: C₄H₉ClFNO
- Key Differences: Fluorine is positioned at the 4-carbon instead of a fluoromethyl group at the 3-carbon.
- Applications : Used in pharmaceuticals for its stereochemical rigidity and hydrogen-bonding capability .
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride
- CAS : 1260812-78-9
- Molecular Formula: C₆H₁₁ClF₃NO
- Key Differences : A trifluoromethyl (-CF₃) group replaces the fluoromethyl (-CH₂F) substituent. The -CF₃ group is more electronegative and lipophilic, enhancing metabolic resistance but possibly increasing toxicity risks.
- Applications : Explored in agrochemicals and CNS drugs due to its strong electron-withdrawing properties .
3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
- CAS : 1439900-52-3
- Molecular Formula: C₅H₁₁ClNO₂
- Key Differences : A hydroxymethyl (-CH₂OH) group replaces the fluoromethyl group. The hydroxyl group increases polarity, improving water solubility but reducing blood-brain barrier penetration.
- Applications : Intermediate in synthesizing hydrophilic bioactive molecules .
Pyrrolidine Derivatives with Aromatic or Bulky Substituents
3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol Hydrochloride
- CAS: Not explicitly listed; suppliers: 2+ (see ).
- Molecular Formula: C₁₁H₁₄Cl₂NO
- Key Differences : A bulky 4-chlorobenzyl group is attached to the pyrrolidine ring. This aromatic substituent enhances π-π stacking interactions but may reduce solubility and increase off-target effects.
- Applications : Investigated in antipsychotic and anti-inflammatory drug development .
3-(3-Methoxyphenyl)pyrrolidine Hydrochloride
Piperidine and Azetidine Analogues
3-Methylpiperidin-3-ol Hydrochloride
- CAS : 955028-98-5
- Molecular Formula: C₆H₁₂ClNO
- Key Differences : A six-membered piperidine ring replaces pyrrolidine, reducing ring strain and altering conformational flexibility.
- Applications : Studied for opioid receptor interactions due to its relaxed ring structure .
3-(Fluoromethyl)azetidine-3-carboxylic Acid Hydrochloride
Comparative Data Table
Biological Activity
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the fluoromethyl group enhances its lipophilicity and may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.
Biological Activity
Research has shown that compounds containing fluorinated groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, the introduction of a -CF3 group in related compounds has been associated with increased potency in inhibiting certain enzymes, such as reverse transcriptase .
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Study : A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE). The compound demonstrated significant inhibition with an IC50 value indicating a promising lead for developing treatments for neurodegenerative diseases .
- Antimicrobial Activity : In vitro tests showed that derivatives of pyrrolidine compounds, including this compound, exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .
Research Findings
Recent studies have highlighted the importance of the fluoromethyl group in enhancing the biological properties of pyrrolidine derivatives. For example, research indicated that substituents at the 2-position of the pyrrolidine ring could significantly alter binding affinities and biological activities .
Table 2: Comparative Analysis of Related Compounds
| Compound | Biological Activity | IC50/ MIC Values |
|---|---|---|
| 3-(Fluoromethyl)pyrrolidin-3-ol | AChE Inhibition | IC50 = 12 µM |
| 5-Amino-6-chloropyridine | Antibacterial against MRSA | MIC = 0.125 µg/mL |
| Trifluoromethyl analog | Enhanced receptor binding | IC50 = 8 µM |
Q & A
Basic: What synthetic methodologies are commonly used to prepare 3-(fluoromethyl)pyrrolidin-3-ol hydrochloride?
Methodological Answer:
The synthesis typically involves functionalization of pyrrolidine derivatives. A common route includes:
- Step 1: Introduction of the fluoromethyl group via nucleophilic substitution or fluorination of a hydroxymethyl precursor using agents like DAST (diethylaminosulfur trifluoride) .
- Step 2: Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or water) under controlled pH .
- Key Considerations: Protect reactive intermediates (e.g., hydroxyl groups) during fluorination to avoid side reactions.
Example Protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-(Hydroxymethyl)pyrrolidin-3-ol, DAST, THF, −78°C → RT | Fluorination |
| 2 | HCl gas, ethanol, 0°C | Salt formation |
Advanced: How can enantiopure this compound be synthesized?
Methodological Answer:
Enantioselective synthesis requires chiral resolution or asymmetric catalysis:
- Chiral Resolution: Use enzymatic kinetic resolution (e.g., lipases) to separate enantiomers from racemic mixtures. For example, Bayer’s patent describes enzymatic hydrolysis of esters to isolate (3S)-pyrrolidin-3-ol derivatives .
- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrolled cyclization or fluorination steps .
- Validation: Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and F NMR to verify fluoromethyl group integration and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion ([M+H] = 152.06 g/mol) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .
Advanced: How can researchers evaluate chiral purity and detect stereochemical instability?
Methodological Answer:
- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel® OD-H) under isocratic conditions (hexane:isopropanol = 90:10) to resolve enantiomers .
- Dynamic Kinetic Resolution (DKR): Monitor racemization under stress conditions (e.g., elevated temperature/pH) via time-course HPLC analysis .
- Circular Dichroism (CD): Compare CD spectra of synthesized and reference enantiomers to confirm configuration .
Basic: What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Storage: Maintain under inert atmosphere (argon) at 2–8°C in amber vials to prevent hydrolysis or oxidation .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition (e.g., loss of fluoromethyl group) .
Advanced: How can degradation pathways be elucidated for this compound?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat, light, acid/base hydrolysis, and oxidants (HO). Analyze degradants via LC-MS/MS to identify pathways (e.g., defluorination or ring-opening) .
- Isotope Labeling: Use O-labeled water or H-labeled HCl to trace hydrolysis mechanisms .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Mitochondrial Toxicity: JC-1 assay in HT-22 cells to assess membrane potential disruption .
- Receptor Binding: Radioligand competition assays (e.g., σ-1 or NMDA receptors) using H-labeled probes .
Advanced: How can target engagement and pharmacokinetics be studied?
Methodological Answer:
- Crystallography: Co-crystallize the compound with target proteins (e.g., enzymes) to determine binding modes .
- Isotope Tracer Studies: Use F NMR or C labeling to track metabolic fate in hepatocyte models .
Handling Data Contradictions: How should researchers resolve conflicting spectral or activity data?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
